

KRN633 vascular permeability reduction

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Compound Focus: KRN-633

CAS No.: 286370-15-8

Cat. No.: S548155

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KRN633 at a Glance

KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), with VEGFR-2 being its primary target. [1] [2] Its effect on vascular permeability is linked to its overall inhibition of VEGF signaling, a key driver of both new blood vessel formation and vessel leakiness.

Parameter	Details/Value	Experimental Context
Primary Target	VEGFR-2 (IC ₅₀ = 160 nM) [1]	Cell-free kinase assay on recombinant receptors [1]
Other Targets	VEGFR-1 (IC ₅₀ = 170 nM), VEGFR-3 (IC ₅₀ = 125 nM) [1]	Cell-free kinase assay on recombinant receptors [1]
Cellular IC ₅₀	1.16 nM (VEGF-induced VEGFR-2 phosphorylation in HUVECs) [1]	Human Umbilical Vein Endothelial Cells (HUVECs) [1]
In Vivo Effect	Reduced vascular permeability and inhibition of tumor angiogenesis [2]	Various human tumor xenograft models in mice/rats [2]
Observed Outcome	Decreased vascular permeability in tumor xenografts [2]	Histological analysis of tumors [2]

Experimental Protocols for Key Findings

The data in the table above are derived from standardized experimental models used in drug discovery.

Cell-Free Kinase Assay (Target Selectivity) [1]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of KRN633 against purified recombinant VEGFRs and other tyrosine kinases.
- **Method:** KRN633 was tested at concentrations ranging from **0.3 nM to 10 μ M** in the presence of a fixed (1 μ M) concentration of ATP. The inhibition of tyrosine kinase activity was measured.
- **Analysis:** Dose-response curves were generated, and IC_{50} values were calculated from quadruplicate assays.

Cellular Assay (VEGFR-2 Phosphorylation in HUVECs) [1]

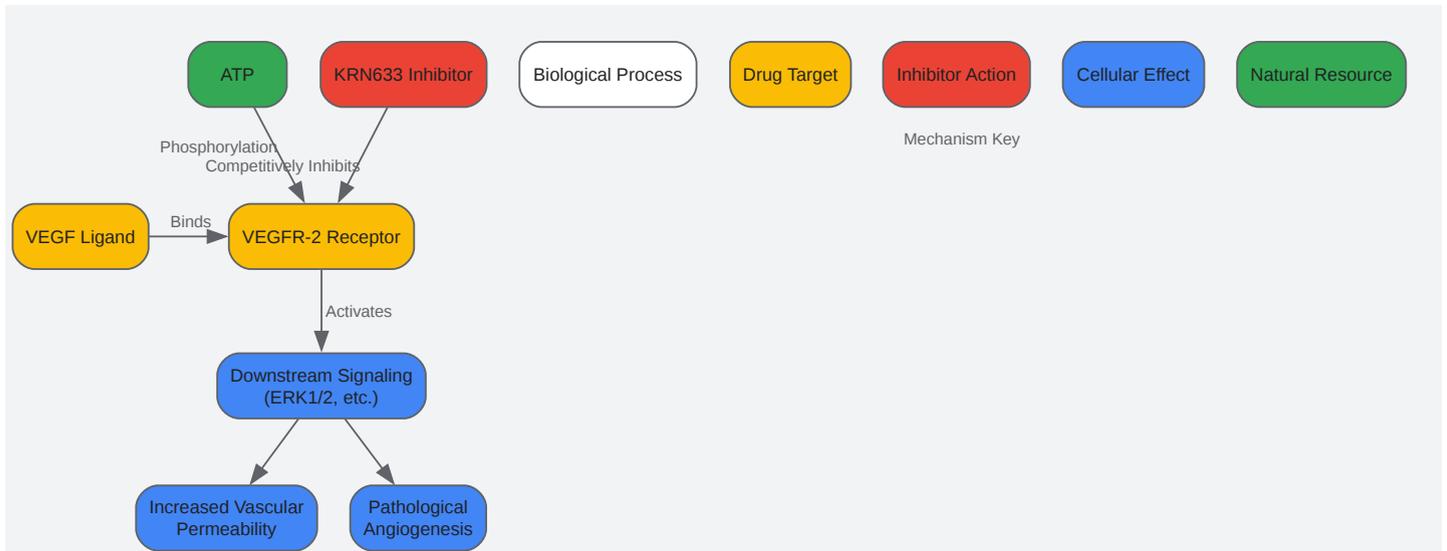
- **Purpose:** To confirm that KRN633 inhibits VEGF signaling in a relevant human endothelial cell model.
- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) are grown in standard media.
- **Treatment:** Cells are stimulated with VEGF in the presence of increasing concentrations of KRN633.
- **Analysis:** Phosphorylation of VEGFR-2 is detected using specific antibodies to measure the compound's potency ($IC_{50} = 1.16$ nM).

In Vivo Tumor Xenograft Models (Antiangiogenic Activity) [2]

- **Purpose:** To evaluate the effect of KRN633 on tumor growth, angiogenesis, and vascular permeability *in vivo*.
- **Animal Models:** Human cancer cells (e.g., from lung, colon, prostate) are implanted in immunodeficient mice or rats.
- **Dosing:** KRN633 is administered orally, typically at **20-100 mg/kg, once daily**. [1] [2]
- **Assessment:** Tumors are analyzed histologically. KRN633 treatment led to a **reduction in endothelial cells** within tumors and a **decrease in vascular permeability**, demonstrating its antiangiogenic effect. [2]

Mechanism of Action

KRN633 works by blocking the VEGF-VEGFR-2 signaling pathway, which is a central regulator of pathological angiogenesis and vascular hyperpermeability. [3] [4] The following diagram illustrates this mechanism and its functional consequences.



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Assessing Vascular Permeability

The search results also highlight a modern *in vitro* method for quantifying vascular permeability, which is relevant for evaluating drugs like KRN633. [5]

- **Model:** A microfluidic device with a channel of Human Umbilical Vein Endothelial Cells (HUVECs) grown on a fibrin gel.
- **Principle:** The endothelial monolayer acts as a barrier. The diffusion of a fluorescent tracer (e.g., 70 kDa dextran, which approximates tumor vasculature permeability) or nanoparticles from the cell channel into the gel channel is measured.
- **Measurement:** The **Diffusional Permeability Coefficient (Pd)** is calculated by analyzing fluorescence intensity over time using microscopy. A lower Pd indicates a tighter, less leaky endothelial barrier.

- **Application:** This method allows for quantitative, high-throughput screening of how antiangiogenic compounds or nanoparticles of different sizes affect vascular permeability under conditions that mimic both healthy and tumor vasculature. [5]

Interpretation and Next Steps

The data confirms KRN633 is a potent and selective VEGFR-2 inhibitor that reduces vascular permeability in preclinical models. However, its development status compared to other antiangiogenic drugs is unclear.

To build a more complete comparison guide, you could:

- **Search for head-to-head studies** comparing KRN633 with established VEGFR inhibitors (e.g., Sunitinib, Sorafenib).
- **Investigate clinical trial registries** to determine if KRN633 advanced to human trials.
- **Explore regulatory agency databases** to find approved VEGFR inhibitors and their prescribing information, which contains detailed efficacy and pharmacokinetic data.

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To cite this document: Smolecule. [KRN633 vascular permeability reduction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548155#krn633-vascular-permeability-reduction>]

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